molecular formula C10H21ClN2O2 B8145403 tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B8145403
M. Wt: 236.74 g/mol
InChI Key: RZXBZGWTVRXEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is known for its stability and ease of removal under acidic conditions, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of 4-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon treatment with an acid, the Boc group is cleaved, releasing the free amine. This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific structure, which provides stability and ease of deprotection under mild acidic conditions. This makes it particularly valuable in organic synthesis and pharmaceutical applications where precise control over reaction conditions is essential .

Properties

IUPAC Name

tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXBZGWTVRXEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.